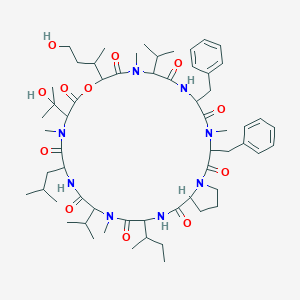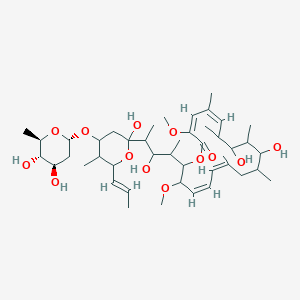![molecular formula C22H23N5O2S B234027 2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)
2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DT-010 and is a member of the benzylacetamide class of compounds. DT-010 has been the subject of several studies due to its potential for use in the treatment of various diseases.
作用机制
DT-010 exerts its effects through several mechanisms of action. In Alzheimer's disease, it inhibits the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. In cancer, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DT-010 has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it reduces the levels of beta-amyloid peptides and improves cognitive function. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage and improves motor function. In cancer, it inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis.
实验室实验的优点和局限性
DT-010 has several advantages for use in lab experiments. It is a potent and selective inhibitor of beta-amyloid peptide aggregation, making it a useful tool for studying the role of beta-amyloid peptides in Alzheimer's disease. It is also a potent and selective inducer of Nrf2/ARE pathway activation, making it a useful tool for studying the role of oxidative stress in Parkinson's disease. However, DT-010 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in certain in vivo experiments.
未来方向
There are several future directions for research on DT-010. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more effective methods for administering DT-010, such as improving its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of DT-010 and how it exerts its effects in different disease contexts.
合成方法
DT-010 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dimethylphenol with thionyl chloride to produce 2,3-dimethylphenyl chloride. This intermediate is then reacted with sodium acetate and acetic anhydride to produce 2-(2,3-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetophenone with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to produce DT-010.
科学研究应用
DT-010 has been studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, DT-010 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, DT-010 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
属性
分子式 |
C22H23N5O2S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-10-8-16(9-11-17)12-23-20(28)13-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
InChI 键 |
QEKBIHMJJGYAKY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C |
规范 SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
